![molecular formula C5H10N2O6P2S B10838909 [2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid](/img/structure/B10838909.png)
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid: is a compound that features an imidazole ring, a thioether linkage, and bisphosphonic acid groups. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . Bisphosphonates are a class of compounds known for their ability to inhibit bone resorption, making them useful in treating diseases like osteoporosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The bisphosphonic acid groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the bisphosphonic acid moiety.
Wissenschaftliche Forschungsanwendungen
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of [2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, making it a useful ligand in coordination chemistry . The bisphosphonic acid groups can bind to hydroxyapatite in bone, inhibiting bone resorption by osteoclasts . This dual functionality makes the compound versatile in both biological and chemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with a similar heterocyclic ring structure.
Bisphosphonates: A class of compounds with similar bone resorption inhibition properties.
Thioethers: Compounds with similar sulfur-containing linkages.
Uniqueness
[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid: is unique due to its combination of an imidazole ring, thioether linkage, and bisphosphonic acid groups. This combination allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it valuable in various fields of research and industry .
Eigenschaften
Molekularformel |
C5H10N2O6P2S |
|---|---|
Molekulargewicht |
288.16 g/mol |
IUPAC-Name |
[2-(1H-imidazol-2-ylsulfanyl)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C5H10N2O6P2S/c8-14(9,10)4(15(11,12)13)3-16-5-6-1-2-7-5/h1-2,4H,3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13) |
InChI-Schlüssel |
KVMQBCIVXMEYRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N1)SCC(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


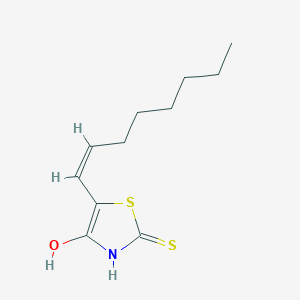
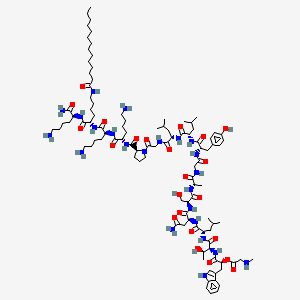
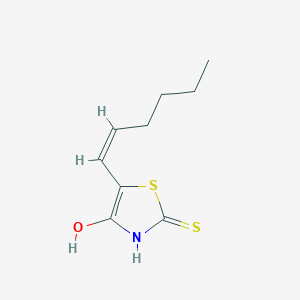

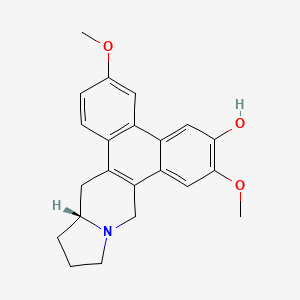
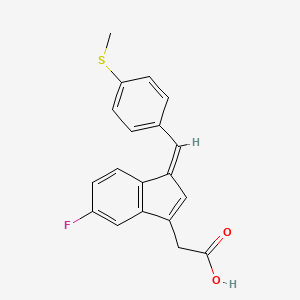
![[1,4]Thiazepan-(5E)-ylideneamine](/img/structure/B10838845.png)
![[1,4]Oxazepan-(5E)-ylideneamine](/img/structure/B10838848.png)

![[11C]-DTBZ (PET ligand)](/img/structure/B10838862.png)
![[14C]methylamine](/img/structure/B10838866.png)
![[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine](/img/structure/B10838883.png)
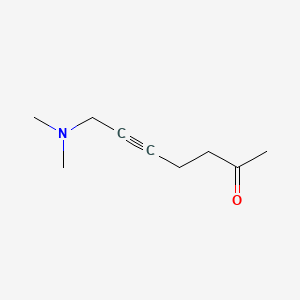
![[2-(Benzoimidazol-1-yl)ethylidene]bisphosphonic acid](/img/structure/B10838900.png)
